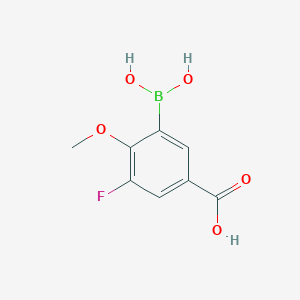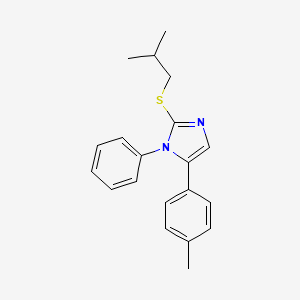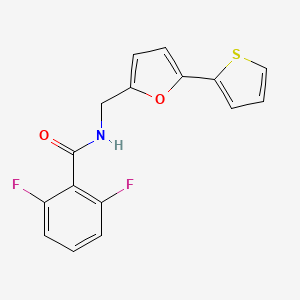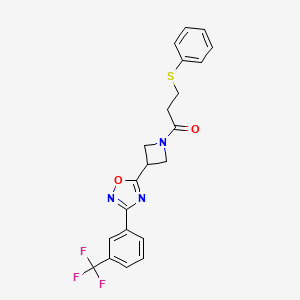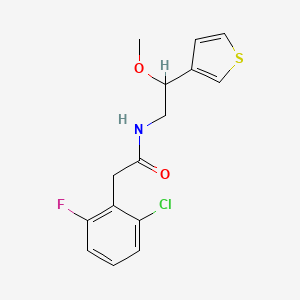
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an acetamide derivative with a thiophene and a phenyl ring. The phenyl ring is substituted with chloro and fluoro groups, and the thiophene ring is attached to a methoxy group. Acetamides are a class of organic compounds that have an acetyl group (CH3C=O) linked to an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the acetamide group, the introduction of the chloro and fluoro substituents on the phenyl ring, and the attachment of the methoxy-substituted thiophene ring. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the substituted phenyl and thiophene rings, and the ether linkage between the thiophene ring and the acetamide group. The chloro and fluoro substituents on the phenyl ring would likely influence the electronic properties of the molecule, while the ether and amide groups could participate in hydrogen bonding interactions.Chemical Reactions Analysis
As an acetamide derivative, this compound could undergo various chemical reactions. For example, under acidic conditions, it could undergo hydrolysis to form an acid and an amine. The chloro and fluoro substituents on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the ether linkage could increase its solubility in polar solvents. The chloro and fluoro substituents could increase its stability and influence its reactivity.Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is structurally similar to chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which are used in agricultural crop production. Studies have shown these herbicides to be carcinogenic in rats, leading to tumors in various organs. The carcinogenicity of these compounds is believed to involve a complex metabolic activation pathway leading to a DNA-reactive product. Comparative metabolism studies in human and rat liver microsomes have provided insights into the metabolic transformations of these herbicides, highlighting the role of cytochrome P450 isoforms in human metabolism. These studies are crucial for understanding the potential health risks associated with exposure to chloroacetamide herbicides and structurally related compounds (Coleman et al., 2000).
Soil Reception and Activity Influenced by Agricultural Practices
Research on acetochlor and related chloroacetamide herbicides has also explored their reception and activity in soil, especially as affected by agricultural practices like wheat straw cover and irrigation. These studies provide valuable information on the environmental behavior of these herbicides, including their mobility, retention, and herbicidal efficacy under different agricultural conditions. Understanding these dynamics is essential for optimizing weed control while minimizing environmental impact (Banks & Robinson, 1986).
Thrombin Inhibition Potential
Another area of interest is the potential medical application of compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. Specifically, 2-(2-chloro-6-fluorophenyl)acetamides with certain substituents have been identified as potent thrombin inhibitors. This research could pave the way for developing new therapeutic agents for conditions that involve thrombin, such as thrombosis and other coagulation disorders. The identification of the most effective substituents for inhibiting thrombin activity is a significant step forward in medicinal chemistry (Lee et al., 2007).
Antibody Production and Detection Techniques
The development of specific antibodies against chloroacetamide herbicides like acetochlor has led to the creation of sensitive detection methods, such as polarization fluoroimmunoassays (PFIA). These techniques are critical for monitoring environmental contamination and ensuring the safety of water supplies. The ability to specifically detect acetochlor amongst structurally related herbicides with high sensitivity highlights the advancements in analytical chemistry and environmental monitoring (Yakovleva et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.
Future Directions
Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail, or develop more efficient methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-20-14(10-5-6-21-9-10)8-18-15(19)7-11-12(16)3-2-4-13(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSKKRKRULPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
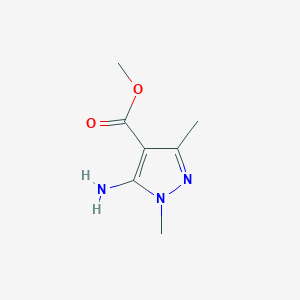
![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
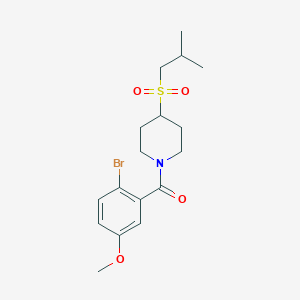
![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)
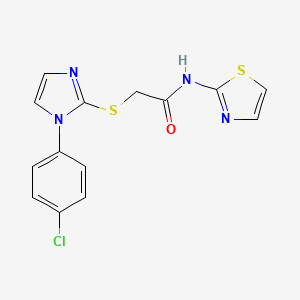
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)
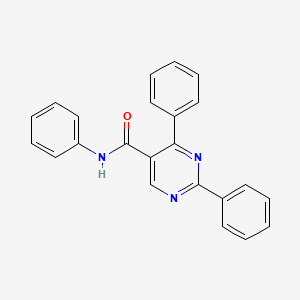
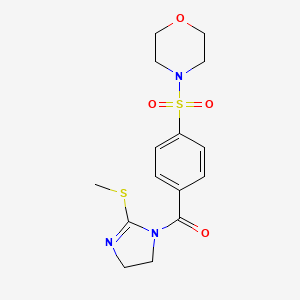
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
